N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of applications, including:
Chemistry
As a building block: for the synthesis of more complex molecules.
Catalyst and reagent: in organic transformations.
Biology
Potential antimicrobial and antifungal agent: : Exhibits inhibitory activity against various bacterial and fungal strains.
Medicine
Therapeutic applications: : Investigated for potential use in treating various diseases due to its bioactivity.
Drug development: : As a lead compound for designing new pharmaceuticals.
Industry
Material science: : Used in the development of novel materials with specific properties.
Agriculture: : Potential application as a pesticide or herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: : The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.
Synthesis of the Pyrimidinone Moiety: : The pyrimidinone ring is synthesized via the reaction of an appropriate isopropyl-substituted amine with a formylating agent, followed by condensation with urea.
Formation of the Target Compound: : The final step involves the coupling of the thiadiazole and pyrimidinone intermediates through an acylation reaction, forming the desired acetamide linkage.
Industrial Production Methods
The industrial production of this compound can be scaled up using standard organic synthesis techniques, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions can convert the ethylthio group into a sulfoxide or sulfone derivative.
Reduction: : Reduction can transform the carbonyl group in the pyrimidinone moiety into a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can modify the thiadiazole and pyrimidinone rings by introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Using nucleophiles such as amines or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxide or sulfone derivatives from oxidation.
Hydroxy-substituted pyrimidinone from reduction.
Various substituted thiadiazoles and pyrimidinones from nucleophilic substitutions.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several key pathways:
Molecular targets: : The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways involved: : By affecting specific biochemical pathways, it can alter cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-hydroxy-6H-pyrimidin-1-yl)acetamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-chloropyrimidin-1(6H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to:
Its specific substitution pattern on both the thiadiazole and pyrimidinone rings.
Enhanced biological activity and chemical stability .
Broader applications in diverse scientific fields .
This compound’s distinct structure and versatile applications make it a valuable subject for ongoing scientific research and industrial development.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-4-21-13-17-16-12(22-13)15-10(19)6-18-7-14-9(8(2)3)5-11(18)20/h5,7-8H,4,6H2,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGFAVASSBTJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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